9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole
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Overview
Description
9-(4-Benzoylphenyl)-3,6-dimethyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a benzoylphenyl group attached to the nitrogen atom of the carbazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,6-dimethylcarbazole and 4-benzoylphenyl bromide.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(4-Benzoylphenyl)-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
9-(4-Benzoylphenyl)-3,6-dimethyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents with potential therapeutic applications.
Materials Science: The compound is utilized in the fabrication of advanced materials such as polymers and nanocomposites with unique optical and electronic properties.
Biological Studies: It is employed in biological studies to investigate its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Benzoylbiphenyl: Similar in structure but lacks the carbazole moiety.
3,6-Dimethylcarbazole: Lacks the benzoylphenyl group, resulting in different chemical properties.
9-Benzoylcarbazole: Similar but without the dimethyl groups on the carbazole ring.
Uniqueness
9-(4-Benzoylphenyl)-3,6-dimethyl-9H-carbazole is unique due to the presence of both the benzoylphenyl and dimethyl groups, which confer distinct electronic and steric properties. This combination enhances its suitability for specific applications in organic electronics and pharmaceuticals.
Properties
Molecular Formula |
C27H21NO |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-(3,6-dimethylcarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H21NO/c1-18-8-14-25-23(16-18)24-17-19(2)9-15-26(24)28(25)22-12-10-21(11-13-22)27(29)20-6-4-3-5-7-20/h3-17H,1-2H3 |
InChI Key |
DTHWQUNYXAPAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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